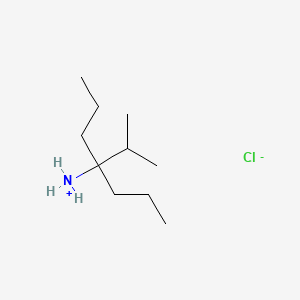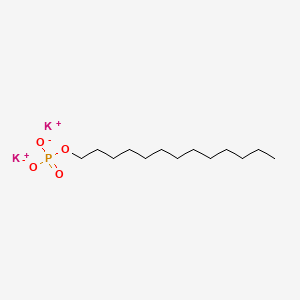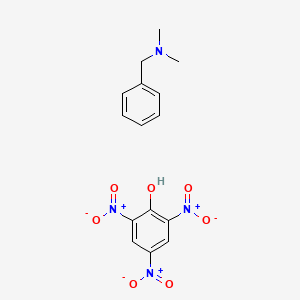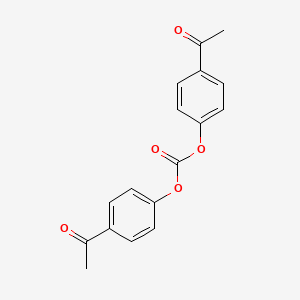
bis(4-acetylphenyl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-acetylphenyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two 4-acetylphenyl groups attached to a central carbonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-acetylphenyl) carbonate typically involves the reaction of 4-acetylphenol with phosgene or its derivatives. One common method is the interfacial polycondensation process, where 4-acetylphenol reacts with phosgene in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate compound.
Industrial Production Methods
In industrial settings, this compound can be produced using a melt transcarbonation process. This method involves the reaction of 4-acetylphenol with diphenyl carbonate at elevated temperatures. The process is solvent-free and yields high-quality polymeric materials. The use of activated carbonates, which have electron-withdrawing groups, can enhance the reactivity and reduce the reaction time .
化学反应分析
Types of Reactions
Bis(4-acetylphenyl) carbonate undergoes various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: 4-acetylbenzoic acid
Reduction: 4-hydroxyphenylmethanol
Substitution: Various substituted phenyl derivatives
科学研究应用
Bis(4-acetylphenyl) carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates, which are valued for their strength, transparency, and thermal stability.
Materials Science: The compound is utilized in the development of advanced materials, including flame retardants and high-performance coatings.
Pharmaceuticals: Research is ongoing to explore its potential as a building block for drug delivery systems and other biomedical applications.
作用机制
The mechanism of action of bis(4-acetylphenyl) carbonate involves its reactivity with nucleophiles and electrophiles. The carbonate group acts as a leaving group, facilitating various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
Bis(methyl salicyl) carbonate: Known for its reactivity benefits in melt polymerization reactions.
Bis(4-formyl-2-methoxyphenyl) carbonate: Used in therapeutic applications and synthesized using green reagents.
Uniqueness
Bis(4-acetylphenyl) carbonate is unique due to its specific acetyl functional groups, which impart distinct reactivity and properties. This makes it suitable for specialized applications in polymer synthesis and materials science.
属性
CAS 编号 |
73771-64-9 |
|---|---|
分子式 |
C17H14O5 |
分子量 |
298.29 g/mol |
IUPAC 名称 |
bis(4-acetylphenyl) carbonate |
InChI |
InChI=1S/C17H14O5/c1-11(18)13-3-7-15(8-4-13)21-17(20)22-16-9-5-14(6-10-16)12(2)19/h3-10H,1-2H3 |
InChI 键 |
HCENCLWAKGYVIF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


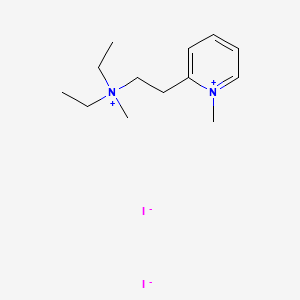
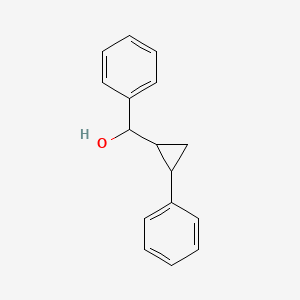
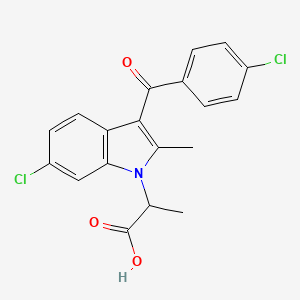
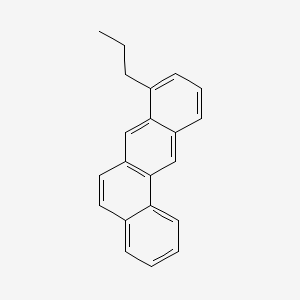
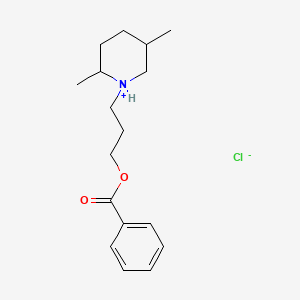
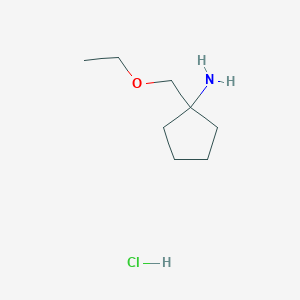
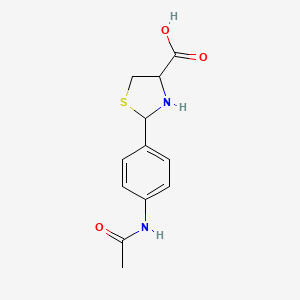
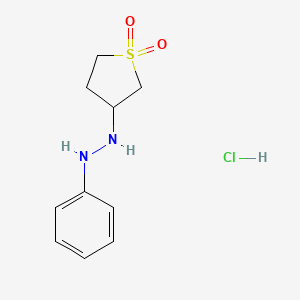
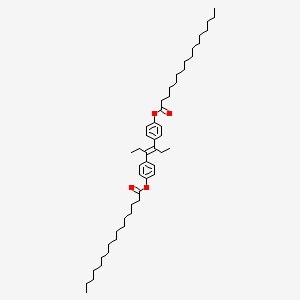
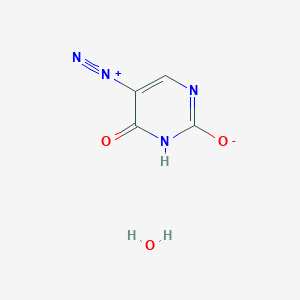
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
